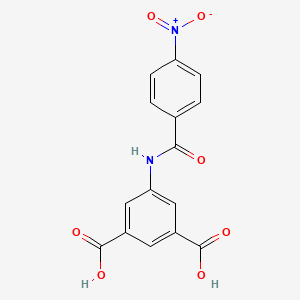![molecular formula C7H9F3O B6194948 rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis CAS No. 2680540-52-5](/img/new.no-structure.jpg)
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Ethanone Group: The ethanone group is attached through a involving suitable carbonylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutyl ethanone derivatives.
Scientific Research Applications
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol
- rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]amine
- rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]carboxylic acid
Uniqueness
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one, cis is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
2680540-52-5 |
|---|---|
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



